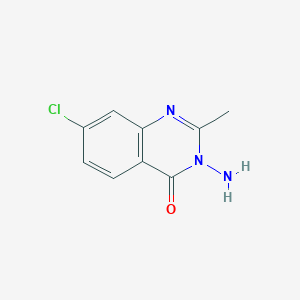
3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
3-amino-7-chloro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methyl-4(3H)-quinazolinone with hydrazine derivatives. The process has been optimized to yield high purity and yield, often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .
The antibacterial activity of this compound has been attributed to its ability to inhibit bacterial growth through interference with essential cellular processes. Studies have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Klebsiella pneumonia
- Pseudomonas aeruginosa
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound have been reported in several studies, demonstrating its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 6 - 9 |
| Klebsiella pneumonia | 6 - 9 |
| Pseudomonas aeruginosa | 6 - 12 |
| Serratia marcescens | 6 - 12 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Klebsiella pneumonia, which are known for their resistance to multiple antibiotics .
In Vitro Studies
Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrates notable cytotoxicity with IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM/L) |
|---|---|
| HepG2 | 31.85 |
| MCF-7 | 29.46 |
These findings suggest that the compound could serve as a promising lead in developing new anticancer agents .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on the antibacterial properties of synthesized quinazolinone derivatives, including this compound, demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with existing antibiotics was noted, enhancing its therapeutic potential .
- Antitumor Activity : In a comparative study involving various quinazoline derivatives, it was observed that modifications to the quinazoline structure could significantly enhance anticancer activity. Specifically, compounds similar to this compound showed improved efficacy against HepG2 and MCF-7 cell lines when combined with specific side chains .
Eigenschaften
IUPAC Name |
3-amino-7-chloro-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCQOASZXXVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366611 | |
| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-62-5 | |
| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















